

An In-depth Technical Guide to Bis(trimethylsilyl)methane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(trimethylsilyl)methane

Cat. No.: B1329431

[Get Quote](#)

CAS Number: 2117-28-4

Synonyms: Methylenebis(trimethylsilane)

This technical guide provides a comprehensive overview of **bis(trimethylsilyl)methane**, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and key applications in organic chemistry.

Chemical and Physical Properties

Bis(trimethylsilyl)methane is a colorless liquid with a molecular formula of C₇H₂₀Si₂ and a molecular weight of 160.40 g/mol [1][2]. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	2117-28-4	[1]
Molecular Formula	C ₇ H ₂₀ Si ₂	[2]
Molecular Weight	160.40 g/mol	[1]
Appearance	Clear, colorless liquid	[3]
Boiling Point	133-134 °C	[2] [4]
Melting Point	-71 °C	[2] [4]
Density	0.751 g/mL at 25 °C	[2] [4]
Refractive Index (n _{20/D})	1.417	[4]
Flash Point	13 °C (55.4 °F) - closed cup	[1]
Solubility	Insoluble in water. [1] Soluble in many organic solvents.	

Spectroscopic Data

The structural identity of **bis(trimethylsilyl)methane** can be confirmed by various spectroscopic techniques.

NMR Spectroscopy

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H NMR	~0.0 (s, 18H), ~-0.2 (s, 2H)	Singlet, Singlet	Si(CH ₃) ₃ , Si-CH ₂ -Si
¹³ C NMR	~1.5, ~-3.0	Si(CH ₃) ₃ , Si-CH ₂ -Si	

Infrared (IR) Spectroscopy

The IR spectrum of **bis(trimethylsilyl)methane** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~2950-2850	C-H stretching (methyl and methylene groups)
~1250	Si-CH ₃ symmetric deformation
~840	Si-C stretching

Mass Spectrometry (MS)

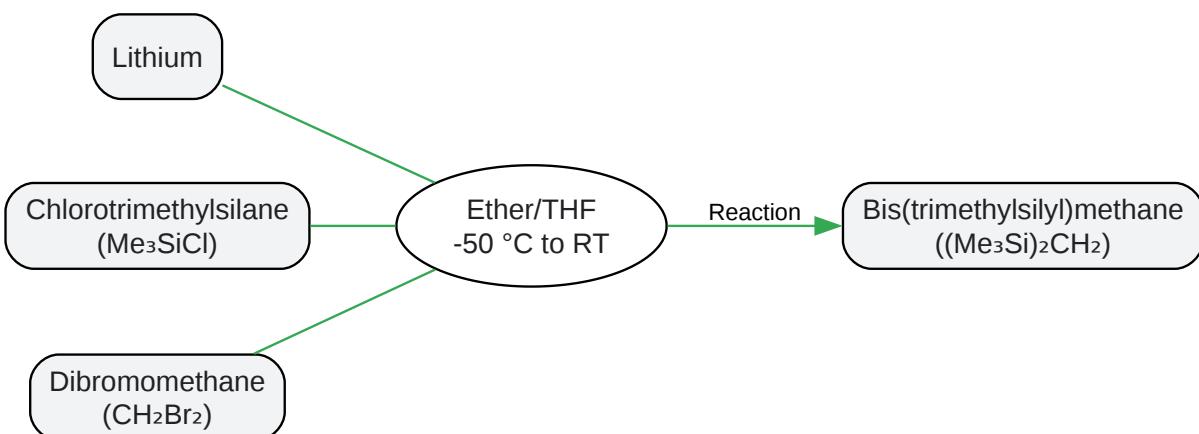
Electron ionization mass spectrometry of **bis(trimethylsilyl)methane** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Assignment
160	[M] ⁺ (Molecular ion)
145	[M - CH ₃] ⁺
73	[Si(CH ₃) ₃] ⁺ (Base peak)

Synthesis

A convenient laboratory-scale synthesis of **bis(trimethylsilyl)methane** has been reported with a 55% yield.[1]

Experimental Protocol: Synthesis of Bis(trimethylsilyl)methane[1]


Materials:

- Lithium: 2.82 g (0.406 gram-atom)
- Anhydrous diethyl ether: 90 mL
- Anhydrous tetrahydrofuran (THF): 7 mL
- Chlorotrimethylsilane: 19 mL (0.15 mol)

- Dibromomethane: 7 mL (0.1 mole)
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium chloride solution
- Magnesium sulfate

Procedure:

- Disperse lithium in a mixture of 30 mL of diethyl ether and 7 mL of tetrahydrofuran in a reaction vessel.
- Cool the mixture to -50°C.
- Add chlorotrimethylsilane to the cooled mixture.
- Add a solution of dibromomethane diluted in 60 mL of diethyl ether dropwise over 4 hours while maintaining the temperature at -50°C.
- After the addition is complete, allow the mixture to stir overnight at room temperature.
- Pour the reaction mixture into a saturated solution of ammonium chloride at 0°C.
- Separate the organic layer and wash it with a saturated solution of sodium chloride.
- Dry the organic layer over magnesium sulfate.
- Distill the solvent at atmospheric pressure.
- Distill the residue under partial vacuum to obtain **bis(trimethylsilyl)methane**.

[Click to download full resolution via product page](#)

Fig. 1: Synthesis of **bis(trimethylsilyl)methane**.

Applications in Organic Synthesis

Bis(trimethylsilyl)methane is a valuable reagent in organic synthesis, primarily utilized as a precursor for the Peterson olefination reaction and as a silylating agent.

Peterson Olefination

Bis(trimethylsilyl)methane serves as a precursor to (Me₃Si)₂CHLi, a key reagent in the Peterson olefination for the synthesis of vinylsilanes and subsequently alkenes. This reaction is a silicon-based alternative to the Wittig reaction.

General Reaction Scheme:

- **Deprotonation:** **Bis(trimethylsilyl)methane** is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding carbanion.
- **Addition to Carbonyl:** The carbanion adds to an aldehyde or ketone to form a β -hydroxysilane intermediate.
- **Elimination:** The β -hydroxysilane undergoes elimination under either acidic or basic conditions to yield the alkene.

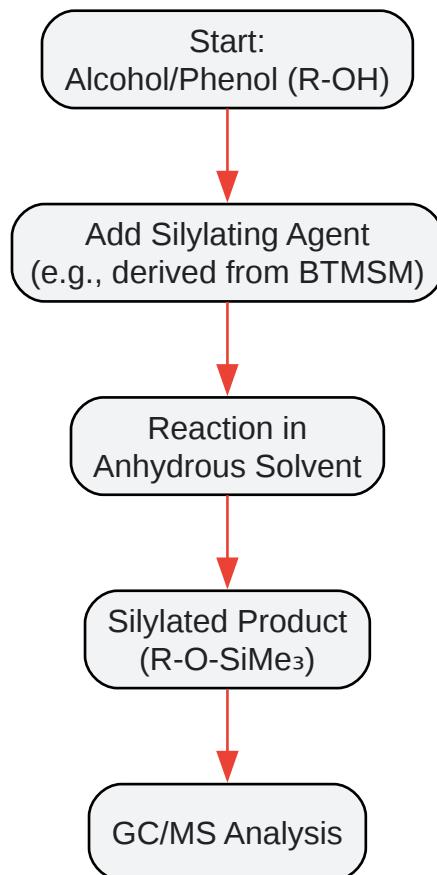
Me₃SiOH

LiOH

n-BuLi

Bis(trimethylsilyl)methane

[(Me₃Si)₂CH]⁻Li⁺


+ nBuLi

Aldehyde/Ketone
(R¹R²C=O)

β-Hydroxysilane

Addition

Alkene
(R¹R²C=CHSiMe₃)Elimination
(Acid or Base)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Bis(trimethylsilyl)methane(2117-28-4) 1H NMR [m.chemicalbook.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Bis(trimethylsilyl)methane(2117-28-4) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(trimethylsilyl)methane]. BenchChem, [2025]. [Online PDF]. Available at: [http://benchchem.com](#)

[<https://www.benchchem.com/product/b1329431#bis-trimethylsilyl-methane-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com